N-(4-chlorophenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific processes, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester. These processes highlight the complexity and precision required in synthesizing compounds with specific structural features, which can influence their chemical behavior and properties (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using X-ray diffraction techniques, revealing details such as crystallization patterns, bond lengths, and angles. For example, the crystal structure and herbicidal activity of a similar compound were elucidated, demonstrating the importance of structural analysis in understanding the functionality and potential applications of such molecules (Liu et al., 2008).
Chemical Reactions and Properties
Chemical properties of related pyrazole compounds involve interactions that can be predicted by molecular docking studies. These studies provide insight into how modifications to the molecular structure can affect biological activity, as seen in research on novel pyrazole derivatives with potential antimicrobial and anticancer agents (Hafez et al., 2016).
Physical Properties Analysis
The physical properties of similar compounds can be assessed through spectroscopic methods and quantum chemical calculations, which help in understanding the electronic properties, stability, and interactions at the molecular level. For instance, studies on molecules like 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridin-4-yl) methanone provide valuable information on their spectroscopic characteristics and potential energy distributions (Sivakumar et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be influenced by the molecular structure. Quantum chemical calculations and molecular docking studies reveal the significance of specific functional groups and their contributions to the overall activity of the molecule. For example, research on the molecular docking and quantum chemical calculations of related compounds highlights the importance of structural elements in determining chemical reactivity and potential applications (Viji et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11-10-18(27)23-19(21-11)25-13(3)16(12(2)24-25)8-9-17(26)22-15-6-4-14(20)5-7-15/h4-7,10H,8-9H2,1-3H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYBBDZRVKZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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